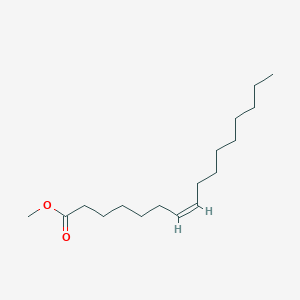

Methyl 7(Z)-hexadecenoate

Description

Properties

IUPAC Name |

methyl (Z)-hexadec-7-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h10-11H,3-9,12-16H2,1-2H3/b11-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXCDESKKWMGGON-KHPPLWFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201015911 | |

| Record name | 7-Hexadecenoic acid, methyl ester, (7Z) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201015911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56875-67-3 | |

| Record name | 7-Hexadecenoic acid, methyl ester, (7Z) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201015911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chemical Synthesis via Esterification

The most common method for synthesizing cis-7-Hexadecenoic Acid Methyl Ester involves the esterification of cis-7-Hexadecenoic Acid with methanol. This reaction typically employs acid catalysts such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) to protonate the carbonyl oxygen, enhancing the electrophilicity of the carboxylic acid. The general reaction is:

Key Reaction Conditions:

-

Molar Ratio: A 5:1 excess of methanol to fatty acid ensures complete conversion .

-

Temperature: Reflux at 60–70°C for 4–6 hours optimizes yield while minimizing side reactions .

-

Catalyst Concentration: 1–2% (v/v) sulfuric acid is standard .

Workup Procedure:

-

Neutralize the catalyst with sodium bicarbonate.

-

Extract the ester using non-polar solvents (e.g., hexane).

-

Purify via vacuum distillation or column chromatography.

Industrial-Scale Production via Transesterification

Industrial methods often utilize transesterification of triglycerides containing cis-7-Hexadecenoic Acid. For example, microbial oils from Nitrospira species, which naturally produce this fatty acid, are reacted with methanol under basic conditions (e.g., sodium methoxide):

Process Optimization:

-

Temperature: 50–60°C to balance reaction rate and energy costs.

-

Catalyst Loading: 0.5–1.0% (w/w) sodium methoxide.

-

Purity Control: Molecular sieves or vacuum stripping remove residual glycerol and methanol .

Analytical Validation of Synthesis

Post-synthesis characterization ensures product integrity. Gas chromatography-mass spectrometry (GC-MS) with dimethyl disulfide (DMDS) derivatization confirms the cis-7 double bond position. Key parameters include:

| Solvent | Solubility (mg/mL) | Storage Recommendations |

|---|---|---|

| DMSO | 30 | -20°C, 1 month |

| Ethanol | 50 | -20°C, 6 months |

| DMF | 30 | RT, protected from light |

Formulation Tips:

-

Avoid repeated freeze-thaw cycles to prevent ester hydrolysis .

-

For in vivo studies, prepare master stocks in DMSO and dilute with biocompatible solvents (e.g., PEG300) .

Comparative Analysis with Analogous Esters

The structural uniqueness of cis-7-Hexadecenoic Acid Methyl Ester becomes evident when contrasted with similar FAMEs:

| Compound | Double Bond Position | Biological Activity |

|---|---|---|

| Methyl Palmitate (C16:0) | None | Energy storage, inert |

| Methyl Oleate (C18:1 cis-9) | cis-9 | Anti-inflammatory, industrial uses |

| cis-7-Hexadecenoate (C16:1) | cis-7 | Membrane fluidity modulation |

The cis-7 configuration enhances membrane integration efficiency compared to trans isomers.

Challenges in Scalable Synthesis

Chemical Reactions Analysis

Types of Reactions:

Reduction: The compound can be reduced to form saturated fatty acid esters.

Substitution: It can participate in substitution reactions where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophilic reagents such as sodium methoxide or sodium ethoxide.

Major Products:

Oxidation: Epoxides and hydroxylated fatty acid esters.

Reduction: Saturated fatty acid esters.

Substitution: Various substituted fatty acid esters depending on the nucleophile used.

Scientific Research Applications

Microbial Ecology

Cis-7-Hexadecenoic Acid Methyl Ester plays a significant role in microbial ecology by serving as a biomarker for specific bacterial populations. The fatty acid composition of cellular membranes can be used to identify genera of bacteria in various environments such as mining lakes and biofilters. Notably, it has been isolated from autotrophic bacteria associated with sulfate accumulation, indicating its importance in biogeochemical cycles .

Lipid Metabolism and Health

Research suggests that cis-7-Hexadecenoic Acid exhibits anti-inflammatory properties and may influence lipid metabolism. Its presence in human monocytes and macrophages indicates potential roles in modulating inflammatory responses and metabolic disorders, including hepatic steatosis and insulin signaling . The compound may act as a lipid hormone coordinating cross-talk between liver and adipose tissue, thus highlighting its relevance in metabolic health studies.

Biochemical Studies

In biochemical assays, cis-7-Hexadecenoic Acid Methyl Ester is utilized for its ability to serve as a substrate or standard in various analytical techniques. It is often analyzed using gas chromatography-mass spectrometry (GC-MS) to study fatty acid profiles in biological samples . This application is crucial for understanding lipid profiles in health and disease states.

Pharmaceutical Research

The compound's anti-inflammatory effects make it a candidate for pharmaceutical research aimed at developing new therapeutic agents. Its structure allows for modifications that could enhance its efficacy or bioavailability, making it a subject of interest in drug formulation studies .

Data Table: Key Applications of cis-7-Hexadecenoic Acid Methyl Ester

Case Study 1: Microbial Identification

In a study exploring microbial communities in mining lakes, researchers utilized the fatty acid profiles including cis-7-Hexadecenoic Acid Methyl Ester to distinguish between different bacterial genera. The findings revealed that specific autotrophic bacteria were associated with sulfate reduction processes, showcasing the compound's utility in environmental microbiology .

Case Study 2: Anti-inflammatory Effects

A recent investigation into the biological activity of various fatty acids highlighted cis-7-Hexadecenoic Acid's role in reducing inflammation in murine models of metabolic disease. The study demonstrated that supplementation with this fatty acid improved insulin sensitivity and reduced hepatic steatosis, suggesting its potential as a dietary supplement for metabolic disorders .

Mechanism of Action

The mechanism by which cis-7-Hexadecenoic Acid methyl ester exerts its effects involves its incorporation into cellular membranes, where it influences membrane fluidity and function . It can also act as a precursor for the synthesis of bioactive lipids that participate in various signaling pathways .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares cis-7-Hexadecenoic Acid Methyl Ester with structurally related FAMEs, emphasizing differences in chain length, double bond position, and biological activity:

Key Observations:

Chain Length and Saturation: cis-7-Hexadecenoic Acid Methyl Ester (C16:1) has a shorter chain and one double bond compared to Methyl Oleate (C18:1), which is more abundant in plant oils . The tri-unsaturated 7(Z),10(Z),13(Z)-Hexadecatrienoic Acid Methyl Ester (C16:3) has three double bonds, altering its fluidity and oxidation susceptibility .

Double Bond Position and Configuration: The cis-7 configuration in the target compound contrasts with trans-2 in 2-Hexadecenoic Acid Methyl Ester (E), which may reduce biological activity due to less favorable membrane integration . cis-9 isomers (e.g., Methyl Oleate) are more common in nature and better characterized in industrial applications .

Biological Significance: cis-7-Hexadecenoic Acid Methyl Ester is uniquely linked to anti-inflammatory pathways in immune cells, unlike saturated analogs like Methyl Palmitate, which primarily serve as energy reservoirs . Methyl Palmitate dominates fatty acid profiles (e.g., 54.38% area in milk studies) due to its stability, whereas unsaturated esters like the target compound are less abundant but metabolically active .

Analytical Differentiation

- Retention Times: In GC-MS, cis-7-Hexadecenoic Acid Methyl Ester elutes earlier than longer-chain esters (e.g., C18:1) due to lower molecular weight .

- Mass Spectra: Characteristic fragmentation patterns (e.g., m/z 268 for molecular ion) distinguish it from isomers like cis-9-Heptadecenoic Acid Methyl Ester (C17:1) .

Biological Activity

Cis-7-Hexadecenoic acid methyl ester, also known as methyl cis-7-hexadecenoate, is a fatty acid methyl ester derived from the unsaturated fatty acid cis-7-hexadecenoic acid. This compound has garnered interest due to its potential biological activities, particularly in metabolic regulation and anti-inflammatory responses. Understanding its biological activity can provide insights into its physiological roles and potential therapeutic applications.

- Chemical Formula : C17H34O2

- Molecular Weight : 270.46 g/mol

- CAS Registry Number : 56875-67-3

Sources and Occurrence

Cis-7-Hexadecenoic acid methyl ester is primarily found in certain bacterial species, particularly those involved in autotrophic processes. It has been detected in the membrane lipids of bacteria such as Nitrospira, which are known for their role in nitrogen cycling in various ecosystems .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of cis-7-hexadecenoic acid methyl ester. Research indicates that this compound exhibits significant anti-inflammatory activity in vitro and in vivo, comparable to that of omega-3 fatty acids. It has been shown to reduce inflammatory markers and improve insulin sensitivity in murine models .

For example, a study demonstrated that supplementation with cis-7-hexadecenoic acid led to decreased levels of pro-inflammatory cytokines in macrophages, indicating its potential as a therapeutic agent for inflammatory diseases .

Metabolic Effects

Cis-7-Hexadecenoic acid methyl ester has also been implicated in metabolic regulation. It is believed to enhance glucose uptake and improve glycemic control by activating insulin signaling pathways. In murine models, this compound increased basal glucose uptake and prevented palmitate-induced endoplasmic reticulum stress and apoptosis, suggesting a protective role against metabolic disorders .

The biological effects of cis-7-hexadecenoic acid methyl ester are thought to be mediated through several mechanisms:

- Lipid Hormone Activity : This fatty acid acts as a "lipokine," facilitating communication between adipose tissue and liver, thereby influencing metabolic responses .

- Cellular Signaling : It modulates various signaling pathways related to inflammation and metabolism, enhancing insulin sensitivity and reducing lipid accumulation in hepatocytes .

- Membrane Composition : As a component of cellular membranes, it may influence membrane fluidity and the function of membrane-bound proteins involved in signaling pathways .

Case Studies

Several studies have investigated the effects of cis-7-hexadecenoic acid methyl ester on cellular functions:

- Cell Viability and Morphology : A study assessed the impact of this compound on cell viability using various concentrations (150 µM). The results indicated that it maintains cell viability while altering membrane fatty acid composition significantly (Table 1) .

| Fatty Acid | EC50 (µM) | Effect on Cell Viability |

|---|---|---|

| Palmitic Acid | 99.6–101.1 | Decreased viability at higher concentrations |

| Palmitoleic Acid | 200–214.3 | Maintained cell viability |

| Cis-7-Hexadecenoic Acid | Not specified | Enhanced viability |

Metabolomics Studies

Metabolomic analyses have shown that supplementation with cis-7-hexadecenoic acid methyl ester can lead to significant changes in lipid profiles within cells, promoting healthier metabolic states .

Q & A

Q. What analytical techniques are recommended for identifying and quantifying cis-7-hexadecenoic acid methyl ester in biological samples?

Methodological Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identifying and quantifying this compound. Derivatization using dimethyldisulfide (DMDS) adducts enhances resolution of unsaturated fatty acid methyl esters (FAMEs), allowing precise determination of double-bond positions .

- Liquid Chromatography (LC)-MS can also be employed for polar lipid fractions, particularly when coupled with high-resolution mass spectrometry to distinguish isomers .

- Retention time and area percentage normalization (as in ’s table) are critical for relative quantification in complex matrices like milk or bacterial membranes .

Q. What are the primary natural sources of cis-7-hexadecenoic acid methyl ester, and how can researchers validate its microbial origin?

Methodological Answer:

- This ester is primarily associated with autotrophic bacteria , particularly nitrite-oxidizing Nitrospira species and sulfide-oxidizing organisms in biofilms .

- To validate microbial origin:

Advanced Research Questions

Q. How does the position of the cis-7 double bond in hexadecenoic acid methyl ester influence membrane fluidity, and what experimental approaches can elucidate its biophysical role?

Methodological Answer:

Q. What biosynthetic pathways produce cis-7-hexadecenoic acid methyl ester in autotrophic bacteria, and how can genetic manipulation resolve conflicting data on its origin?

Methodological Answer:

- Biosynthesis likely involves FabQ , a dual-function dehydratase/isomerase, which introduces the cis double bond during fatty acid elongation .

- To resolve contradictions (e.g., sulfide- vs. nitrite-oxidizing bacterial sources):

Q. How can researchers address discrepancies in reported anti-inflammatory effects of cis-7-hexadecenoic acid derivatives across cell types?

Methodological Answer:

- Discrepancies may arise from differences in cell-specific uptake, ester hydrolysis rates, or signaling pathway activation . To investigate:

- Conduct dose-response assays in primary monocytes vs. macrophages, measuring pro-inflammatory cytokines (e.g., IL-6, TNF-α) via ELISA .

- Use lipidomic profiling to track ester metabolism (e.g., conversion to free fatty acids) in different cell types .

- Apply transcriptomic analysis (RNA-seq) to identify downstream targets like NF-κB or PPAR-γ .

Q. What methodologies optimize the extraction and purification of cis-7-hexadecenoic acid methyl ester from lipid-rich biological samples?

Methodological Answer:

Q. Data Contradiction Analysis Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.